REACTION_CXSMILES
|
[F:1][C:2]([F:11])([C:7]([F:10])([F:9])[F:8])[C:3]([O:5]C)=[O:4].C[Si](C)(C)[O-].[Na+:17]>C(Cl)Cl>[F:1][C:2]([F:11])([C:7]([F:10])([F:9])[F:8])[C:3]([O-:5])=[O:4].[Na+:17] |f:1.2,4.5|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC)(C(F)(F)F)F
|
Name
|
sodium trimethylsilanolate
|
Quantity
|
2.63 g
|
Type
|
reactant
|
Smiles
|
C[Si]([O-])(C)C.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a 1 h reaction time
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)[O-])(C(F)(F)F)F.[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |